molecular formula C17H21N3OS B2981070 1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1788679-77-5

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2981070
CAS No.: 1788679-77-5
M. Wt: 315.44
InChI Key: UUIWXHCSBQKKOP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a cyclohexyl group, a thiophene ring, and a pyridine ring

Preparation Methods

The synthesis of 1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both thiophene and pyridine derivatives.

Properties

IUPAC Name

1-cyclohexyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(20-16-4-2-1-3-5-16)19-10-13-8-15(11-18-9-13)14-6-7-22-12-14/h6-9,11-12,16H,1-5,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIWXHCSBQKKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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